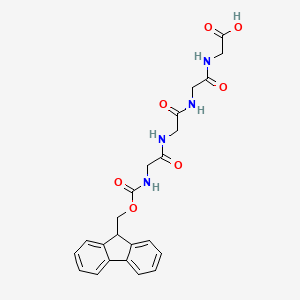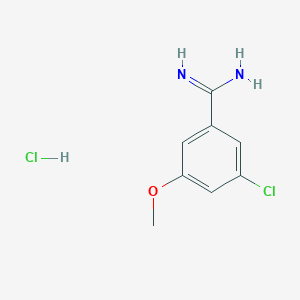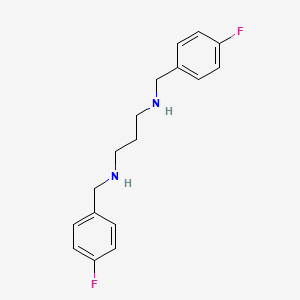
N,N'-Bis(4-fluorobenzyl)propane-1,3-diamine
説明
N,N'-Bis(4-fluorobenzyl)propane-1,3-diamine (FBPDA) is an organofluorine compound that has been studied for its potential applications in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It is a colorless liquid with a low melting point and a low vapor pressure, making it a useful reagent in organic synthesis. FBPDA has also been studied for its potential as a catalyst in organic reactions, as well as its potential applications in the synthesis of various heterocyclic compounds.
科学的研究の応用
Structural Characterization and Molecular Interactions
- Crystallographic Characterization: N,N'-Bis(2-methoxybenzylidene) adducts of ethane-1,2-diamine, propane-1,3-diamine, and butane-1,4-diamine, including derivatives similar to N,N'-Bis(4-fluorobenzyl)propane-1,3-diamine, have been isolated and crystallographically characterized. These studies provide insights into the molecular structure and interactions of such compounds, contributing to an understanding of their potential applications (Reglinski, Taylor, & Kennedy, 2004).
DNA Binding and Biological Activities
- Fluorogenic DNA Binding: Compounds like N(1),N(3)-Bis(4-amidinophenyl)propane-1,3-diamine (BAPPA) are fluorogenic derivatives that show increased emission fluorescence when bound to specific DNA sites, highlighting the potential of similar compounds, including N,N'-Bis(4-fluorobenzyl)propane-1,3-diamine, in DNA-related applications (Vázquez et al., 2010).
- Antimicrobial and DNA-Cleavage Activities: The synthesis of complexes with N,N'-Bis(4-fluorobenzyl)propane-1,3-diamine and their subsequent reactions have been investigated, revealing insights into their spectral properties, DNA-cleavage activities, and antimicrobial activities (Okumuş et al., 2022).
Material Science and Polymer Chemistry
- Polyimide Synthesis: Research into polyimides derived from diamines like 1,2-bis(4-aminophenoxy)propane, which shares structural similarities with N,N'-Bis(4-fluorobenzyl)propane-1,3-diamine, provides insights into the potential use of these compounds in the development of new polymeric materials (Tjugito & Feld, 1989).
Catalysis and Chemical Reactions
- Catalytic Studies: The application of Mn(III)-Schiff Base-Dicyanamide Complexes using derivatives of propane-1,3-diamine, such as N,N'-Bis(4-fluorobenzyl)propane-1,3-diamine, in peroxidase studies and catalysis demonstrates the potential role of these compounds in facilitating chemical reactions (Bermejo et al., 2017).
特性
IUPAC Name |
N,N'-bis[(4-fluorophenyl)methyl]propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N2/c18-16-6-2-14(3-7-16)12-20-10-1-11-21-13-15-4-8-17(19)9-5-15/h2-9,20-21H,1,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZHYPMWWQDQDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCCNCC2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis(4-fluorobenzyl)propane-1,3-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[4-(2-Methoxyethoxy)phenyl]-6-oxohexanoic acid](/img/structure/B1392444.png)
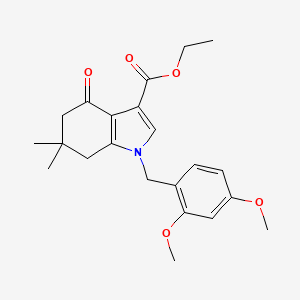
![tert-Butyl 4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B1392449.png)
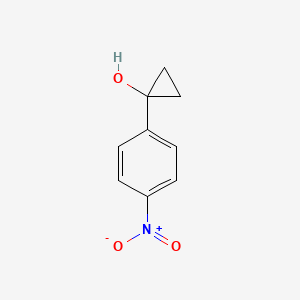
![3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B1392454.png)
![(1Z)-N'-hydroxy-2-[4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide](/img/structure/B1392455.png)
![1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide](/img/structure/B1392458.png)
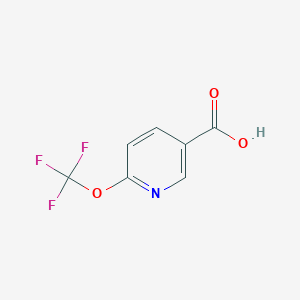
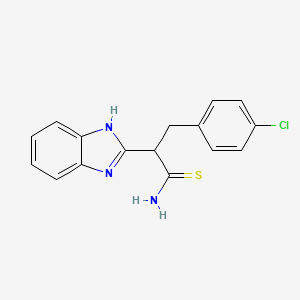
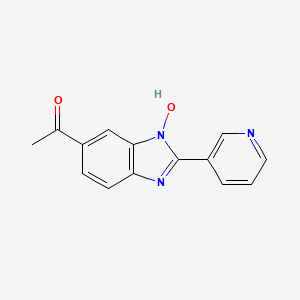
![4-[1-(Cyclopentylcarbonyl)piperidin-4-yl]benzoic acid](/img/structure/B1392462.png)
![[6-Oxo-3-(pyrrolidin-1-ylcarbonyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]acetic acid](/img/structure/B1392463.png)
